molecular formula C13H20N2O2 B1659967 tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate CAS No. 697306-52-8

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate

Cat. No.: B1659967
CAS No.: 697306-52-8
M. Wt: 236.31
InChI Key: ZQXWQYJMRPGKGM-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties. Carbamates are useful protecting groups for amines, which can be installed and removed under relatively mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylamino)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions are mild and the reaction time is relatively short .

Industrial Production Methods

Industrial production methods for carbamates often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for removal of the benzyl group, and various bases and solvents for facilitating the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection with trifluoroacetic acid results in the removal of the tert-butyl group, yielding the free amine .

Scientific Research Applications

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate involves its role as a protecting group for amines. It can be installed and removed under mild conditions, making it useful in various synthetic processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Tert-butyl carbamate: Used as a protecting group for amines.

    3-(methylamino)benzyl chloride: A precursor in the synthesis of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate.

Uniqueness

This compound is unique due to its specific structure and properties, which make it particularly useful in protecting amines during synthetic processes. Its ability to be installed and removed under mild conditions sets it apart from other protecting groups .

Properties

IUPAC Name

tert-butyl N-[[3-(methylamino)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-6-5-7-11(8-10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXWQYJMRPGKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185622
Record name 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697306-52-8
Record name 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697306-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-butyl 3-aminobenzylcarbamate was converted to the target molecule following standard reductive amination conditions using formaldehyde and sodium cyanoborohydride.
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Synthesis routes and methods II

Procedure details

20% Pd(OH)2 0.076 g) was added to a stirred suspension of tert-butyl 3-(benzyl(methyl)amino)benzylcarbamate (0.248 g, 0.76 mmol, 1 eq) in 10 ml EtOH. A H2 balloon was added. After stirring overnight the mixture was filtered through Celite. The filter cake was rinsed with EtOAc (×3). The organics were combined and the solvent was removed in vacuo to yield tert-butyl 3-(methylamino)benzylcarbamate.
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tert-butyl 3-(benzyl(methyl)amino)benzylcarbamate
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0.248 g
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10 mL
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0.076 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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